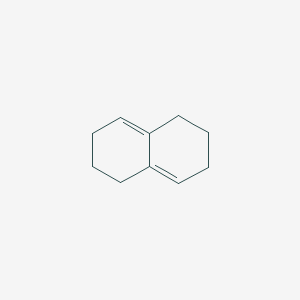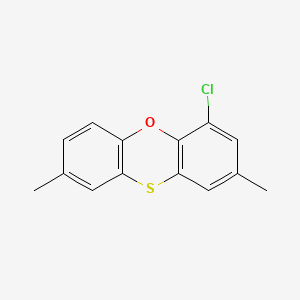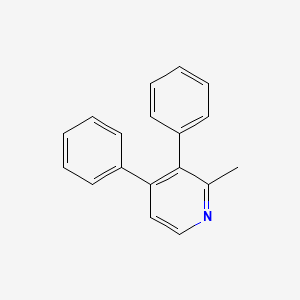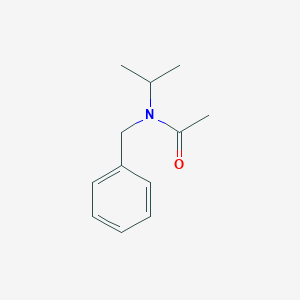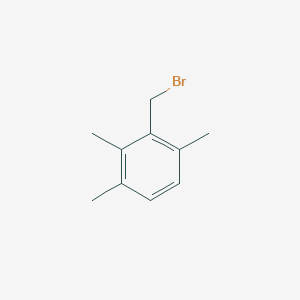
Benzene, 2-(bromomethyl)-1,3,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-(bromomethyl)-1,3,4-trimethyl- is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and three methyl groups at the 1, 3, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(bromomethyl)-1,3,4-trimethyl- typically involves the bromination of 1,3,4-trimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of Benzene, 2-(bromomethyl)-1,3,4-trimethyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same bromination reaction but optimized for large-scale production.
Types of Reactions:
Substitution Reactions: Benzene, 2-(bromomethyl)-1,3,4-trimethyl- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-(bromomethyl)-1,3,4-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 2-(bromomethyl)-1,3,4-trimethyl- in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromomethyl group is particularly reactive, making it a good leaving group in substitution reactions. The molecular targets and pathways involved include nucleophilic attack on the bromomethyl group, leading to the formation of new bonds and products.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 2-(bromomethyl)-1,4-dimethyl-
- Benzene, 2-(bromomethyl)-1,3-dimethyl-
- Benzene, 2-(bromomethyl)-1,2,4-trimethyl-
Uniqueness: Benzene, 2-(bromomethyl)-1,3,4-trimethyl- is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of three methyl groups at the 1, 3, and 4 positions provides steric hindrance, affecting the compound’s chemical behavior compared to other similar compounds with different substitution patterns.
Eigenschaften
CAS-Nummer |
54757-29-8 |
|---|---|
Molekularformel |
C10H13Br |
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7-4-5-8(2)10(6-11)9(7)3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
VHJZQAMILFUIKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)

